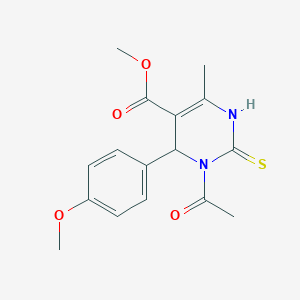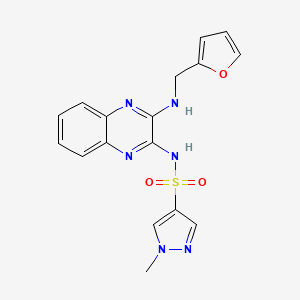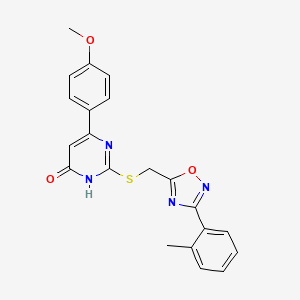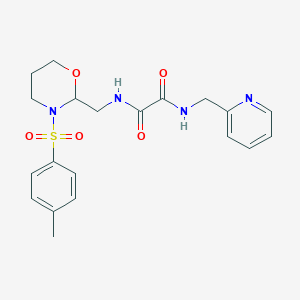
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been studied for their biological and pharmaceutical properties . Coumarins are valuable kinds of oxygen-containing heterocycles .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Coumarin derivatives are known to undergo a variety of reactions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate, focusing on six unique fields:
Antimicrobial Agents
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate has shown promising antimicrobial properties. Its structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity and leading to cell death. This compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . Its potential as a broad-spectrum antimicrobial agent makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
This compound has been explored for its anticancer properties due to its ability to induce apoptosis in cancer cells. The presence of the methoxyphenyl group enhances its ability to interact with cellular proteins involved in the apoptotic pathways. Studies have shown that it can inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms . This makes it a potential candidate for developing new chemotherapeutic agents.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines. It has been shown to reduce inflammation in various in vitro and in vivo models by modulating the activity of key enzymes involved in the inflammatory response . This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Activity
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate exhibits significant antioxidant activity. Its structure allows it to scavenge free radicals and reduce oxidative stress in cells. This property is particularly valuable in preventing cellular damage caused by oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .
Antiviral Research
This compound has been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism of action involves inhibiting viral replication by targeting viral enzymes essential for the replication process . This makes it a potential candidate for developing antiviral drugs, especially for emerging viral infections where effective treatments are limited.
Neuroprotective Effects
Research has shown that this compound can exert neuroprotective effects by reducing neuronal damage and promoting cell survival. Its antioxidant and anti-inflammatory properties contribute to its neuroprotective capabilities, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
作用機序
Target of Action
The primary target of this compound is currently unknown. The compound is a derivative of 4-hydroxy-2-quinolones , which are known to have interesting pharmaceutical and biological activities . .
Mode of Action
It’s known that 4-hydroxy-2-quinolones interact with their targets through various mechanisms, depending on the specific derivative and target
将来の方向性
特性
IUPAC Name |
methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKAXAIJDBJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)


![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)
![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)
![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)